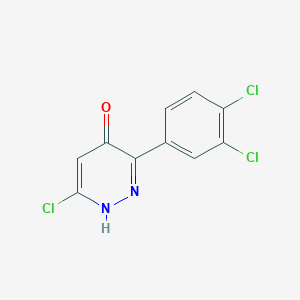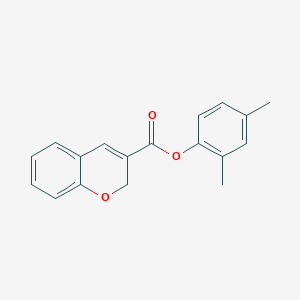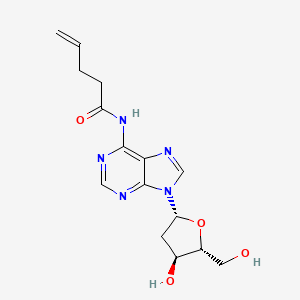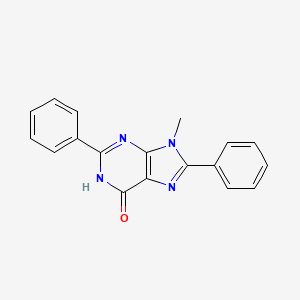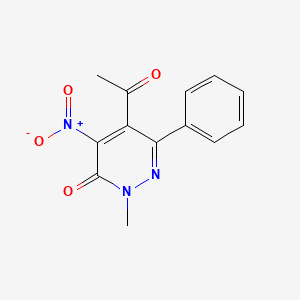
3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to a precursor molecule.
Acetylation: Addition of an acetyl group.
Cyclization: Formation of the pyridazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine group.
Substitution: Various substitution reactions could occur, where different functional groups replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amine derivative.
Applications De Recherche Scientifique
5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-nitro-6-phenylpyridazin-3(2H)-one
- 5-Acetyl-2-methyl-4-nitropyridazin-3(2H)-one
Uniqueness
5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one might be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
121918-49-8 |
|---|---|
Formule moléculaire |
C13H11N3O4 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
5-acetyl-2-methyl-4-nitro-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C13H11N3O4/c1-8(17)10-11(9-6-4-3-5-7-9)14-15(2)13(18)12(10)16(19)20/h3-7H,1-2H3 |
Clé InChI |
SEUVWDIFXJQCNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=O)N(N=C1C2=CC=CC=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)

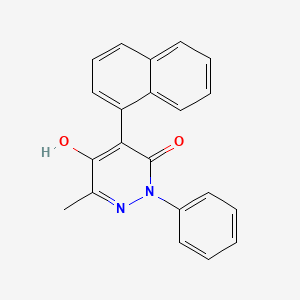

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)

![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)

